molecular formula C14H26O4S2 B14242011 3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid CAS No. 394655-26-6

3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid

Cat. No.: B14242011
CAS No.: 394655-26-6
M. Wt: 322.5 g/mol
InChI Key: MZLRRAMZAIMJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid is a chemical compound with the molecular formula C14H26O4S2 It is characterized by the presence of a disulfide bond and an octyloxy group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid typically involves the reaction of 3-mercaptopropionic acid with 3-(octyloxy)-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the thiol groups. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Alkyl halides and alcohols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox-sensitive pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical processes. The compound may target redox-sensitive proteins and enzymes, modulating their activity and influencing cellular pathways involved in oxidative stress and redox homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dithiodipropionic acid
  • 3-(Octyloxy)-3-oxopropanoic acid
  • 3-(Octyloxy)-3-oxopropyl thiol

Uniqueness

3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid is unique due to the presence of both a disulfide bond and an octyloxy group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo redox reactions and form stable derivatives further enhances its utility in scientific research and industrial applications.

Properties

CAS No.

394655-26-6

Molecular Formula

C14H26O4S2

Molecular Weight

322.5 g/mol

IUPAC Name

3-[(3-octoxy-3-oxopropyl)disulfanyl]propanoic acid

InChI

InChI=1S/C14H26O4S2/c1-2-3-4-5-6-7-10-18-14(17)9-12-20-19-11-8-13(15)16/h2-12H2,1H3,(H,15,16)

InChI Key

MZLRRAMZAIMJJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCSSCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.